3-(2-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(2-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a quinazolinone core with a 2-methylphenyl group and a 5-nitrofuran-2-yl ethenyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 2-Methylphenyl Group: This step may involve the use of a Friedel-Crafts acylation reaction.
Attachment of the 5-Nitrofuran-2-yl Ethenyl Group: This can be done through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrofuran moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents may be employed.
Major Products
Oxidation: Products may include nitro derivatives or quinazolinone N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial or anticancer agent.
Medicine: Investigated for therapeutic properties.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this family with varying substituents.
Nitrofuran Derivatives: Compounds with similar nitrofuran moieties.
Uniqueness
The unique combination of the quinazolinone core with a 2-methylphenyl group and a 5-nitrofuran-2-yl ethenyl substituent may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-14-6-2-5-9-18(14)23-19(12-10-15-11-13-20(28-15)24(26)27)22-17-8-4-3-7-16(17)21(23)25/h2-13H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGVNAYYXFOBC-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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